Tiqueside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Unii-1AW8P77hkj is a natural product found in Trigonella foenum-graecum with data available.

Biological Activity

Tiqueside, also known as beta-tigogenin cellobioside, is a synthetic saponin that has garnered attention for its hypocholesterolemic properties. This compound is primarily investigated for its ability to inhibit cholesterol absorption, making it a potential therapeutic agent for managing hypercholesterolemia. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on lipid metabolism, and relevant case studies.

This compound acts by inhibiting the intestinal absorption of cholesterol. Studies have shown that this compound can significantly reduce cholesterol absorption in various animal models, including hamsters and rabbits. The primary mechanisms identified include:

- Inhibition of Cholesterol Absorption : this compound has been shown to reduce cholesterol absorption by 68% in hamsters when administered as a dietary supplement. This effect was observed without altering bile absorption or affecting cholesterol 7 alpha-hydroxylase activity, indicating a specific action on cholesterol uptake mechanisms .

- Increased Fecal Sterol Excretion : The compound promotes increased excretion of neutral sterols in feces, which correlates with reduced hepatic cholesterol levels. In studies involving cholesterol-fed rabbits, this compound decreased hepatic cholesterol content by 10-55% and increased fecal neutral sterol excretion up to 2.5-fold .

- Dose-Dependent Effects : The efficacy of this compound is dose-dependent. In clinical trials, doses ranging from 1 to 3 grams per day resulted in significant reductions in LDL cholesterol levels among hypercholesterolemic patients .

Animal Studies

Several studies have evaluated the effects of this compound on different animal models:

| Study | Animal Model | Dosage | Cholesterol Absorption Reduction | Hepatic Cholesterol Reduction |

|---|---|---|---|---|

| Hamsters | 150 mg/kg/day for 4 days | 68% | Correlated with absorption inhibition | |

| Rabbits | >125 mg/kg | 25-75% | 10-55% |

These studies demonstrate this compound's robust ability to lower both intestinal and hepatic cholesterol levels across various species.

Human Clinical Trials

A notable clinical trial involved 15 patients with hypercholesterolemia who received this compound at varying doses (1, 2, and 3 g daily) over three treatment periods. The results indicated:

- A dose-dependent reduction in plasma LDL cholesterol levels.

- Increased fecal excretion of neutral sterols without significant changes in other lipoproteins or fat-soluble vitamin absorption .

Case Studies

Case studies illustrate the translational impact of this compound research:

- Case Study on Hypercholesterolemia Treatment : A study involving patients with LDL-C levels above 160 mg/dL showed that this compound effectively lowered cholesterol levels without adverse effects on bile acid metabolism or fat absorption .

- Comparative Efficacy Study : In a comparative study between this compound and another saponin (pamaqueside), both compounds showed similar hypocholesterolemic activities; however, pamaqueside demonstrated greater potency in reducing cholesterol absorption .

Properties

CAS No. |

99759-19-0 |

|---|---|

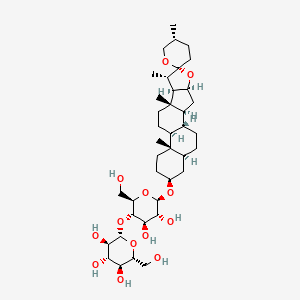

Molecular Formula |

C39H64O13 |

Molecular Weight |

740.9 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-35-33(46)31(44)34(27(16-41)50-35)51-36-32(45)30(43)29(42)26(15-40)49-36/h18-36,40-46H,5-17H2,1-4H3/t18-,19+,20+,21+,22-,23+,24+,25+,26-,27-,28+,29-,30+,31-,32-,33-,34-,35-,36+,37+,38+,39-/m1/s1 |

InChI Key |

GUSVHVVOABZHAH-OPZWKQDFSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 |

Synonyms |

eta-tigogenin cellobioside CP 88818 CP-88818 tiqueside |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.